![molecular formula C10H14N2O B2438750 N'-hydroxy-4-phenylbutanimidamide CAS No. 175532-14-6](/img/structure/B2438750.png)
N'-hydroxy-4-phenylbutanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N’-hydroxy-4-phenylbutanimidamide” is a chemical compound with the CAS Number: 175532-14-6 . It has a molecular weight of 178.23 . The IUPAC name for this compound is (1Z)-N’-hydroxy-4-phenylbutanimidamide .
Synthesis Analysis
While specific synthesis methods for “N’-hydroxy-4-phenylbutanimidamide” were not found in the search results, there are general methods to prepare N-hydroxy peptides on solid support . These methods can potentially be adapted for the synthesis of “N’-hydroxy-4-phenylbutanimidamide”.Molecular Structure Analysis
The InChI code for “N’-hydroxy-4-phenylbutanimidamide” is 1S/C10H14N2O/c11-10(12-13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“N’-hydroxy-4-phenylbutanimidamide” has a molecular weight of 178.23 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Enzymatic and Electrochemical Oxidation : A study conducted by Xu et al. (2001) explored the redox potential and electron-transfer kinetics of N-hydroxy compounds, including N'-hydroxy-4-phenylbutanimidamide derivatives. The research found that substituents with conjugative/pi-electron function significantly influenced the redox potential. This study highlights the potential applications of N'-hydroxy-4-phenylbutanimidamide in enzymatic and electrochemical processes (Xu et al., 2001).
Synthesis and Antimycobacterial Activities : Moreth et al. (2014) synthesized various hydroxyethylsulfonamides, including N'-hydroxy-4-phenylbutanimidamide derivatives. They investigated the antimycobacterial activities of these compounds, finding that certain derivatives showed activity against M. tuberculosis. This research suggests the potential use of N'-hydroxy-4-phenylbutanimidamide in the development of antimicrobial agents (Moreth et al., 2014).
Diastereoselective Induction in Chemical Synthesis : Takahashi et al. (1990) studied the diastereoselective induction of N'-hydroxy-4-phenylbutanimidamide derivatives in chemical synthesis. They found significant diastereoselectivities in the reaction products, suggesting the importance of N'-hydroxy-4-phenylbutanimidamide in stereocontrolled synthetic processes (Takahashi et al., 1990).
Physicochemical Compatibility in Medical Applications : Gersonde et al. (2016) investigated the physicochemical compatibility of propofol with various substances, including 4-hydroxybutyric acid, a derivative of N'-hydroxy-4-phenylbutanimidamide. This research is significant for understanding the interaction of N'-hydroxy derivatives in medical formulations, particularly in anesthesia and sedation (Gersonde et al., 2016).
Identification and Detection in Veterinary Medicine : Lehner et al. (2000) identified the major urinary metabolite of remifentanil, a derivative of N'-hydroxy-4-phenylbutanimidamide, in horses. This study is crucial for understanding the metabolism of related compounds in veterinary medicine and their potential abuse in racing horses (Lehner et al., 2000).
properties
IUPAC Name |
N'-hydroxy-4-phenylbutanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-10(12-13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWXQZGRILOAFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-4-phenylbutanimidamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.